An In-depth Technical Guide to the Physicochemical Properties of (2E)-3-(2-Chlorophenyl)-2-cyanoacrylic acid
An In-depth Technical Guide to the Physicochemical Properties of (2E)-3-(2-Chlorophenyl)-2-cyanoacrylic acid
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of (2E)-3-(2-Chlorophenyl)-2-cyanoacrylic acid, a compound of interest in drug discovery and materials science. Recognizing the current landscape of available data, this document synthesizes established information on closely related analogues to provide a robust predictive profile. This guide is intended for researchers, scientists, and professionals in drug development, offering both a summary of known characteristics and detailed experimental protocols for the independent validation and expansion of this knowledge base. The synthesis, spectral characteristics, and key physical properties are discussed, with an emphasis on the practical application of this data in a research and development setting.
Introduction: The Cyanoacrylic Acid Scaffold
The cyanoacrylic acid moiety is a versatile pharmacophore and a key building block in organic synthesis. Its derivatives are known for a wide range of applications, including as components of dye-sensitized solar cells and as compounds with potential pesticidal activity.[1] The subject of this guide, (2E)-3-(2-Chlorophenyl)-2-cyanoacrylic acid, belongs to this important class of molecules. Its structural features, including the electron-withdrawing cyano and carboxylic acid groups, and the presence of a chlorinated phenyl ring, suggest a unique electronic and steric profile that warrants detailed investigation for potential applications in medicinal chemistry and materials science.
This guide provides a detailed examination of its physicochemical properties, which are critical for predicting its behavior in biological systems and for its development into potential therapeutic agents or functional materials.
Molecular Structure and Chemical Identity
The foundational step in understanding the physicochemical nature of a compound is to establish its precise chemical identity.
Chemical Name: (2E)-3-(2-Chlorophenyl)-2-cyanoacrylic acid
Molecular Formula: C₁₀H₆ClNO₂
Molecular Weight: 207.61 g/mol
Chemical Structure:

The "(2E)" designation in the chemical name indicates the stereochemistry at the carbon-carbon double bond, where the 2-chlorophenyl group and the carboxylic acid group are on opposite sides, leading to the more stable E-isomer.
Synthesis of (2E)-3-(2-Chlorophenyl)-2-cyanoacrylic Acid and its Derivatives
The primary synthetic route to (2E)-3-(2-Chlorophenyl)-2-cyanoacrylic acid and its esters is the Knoevenagel condensation .[2][3][4] This well-established reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group.
In the case of the title compound and its derivatives, the reaction proceeds between 2-chlorobenzaldehyde and a cyanoacetate, such as ethyl cyanoacetate (for the ethyl ester) or cyanoacetic acid itself.
Visualizing the Synthesis: A Knoevenagel Condensation Workflow
Caption: Knoevenagel condensation for the synthesis of the target compound.
Physicochemical Properties: A Data-Driven Analysis
Summary of Physicochemical Data
| Property | (2E)-3-(2-Chlorophenyl)-2-cyanoacrylic acid (Predicted/Calculated) | Ethyl (2E)-3-(2-chlorophenyl)-2-cyanoacrylate (Experimental) | (2E)-3-(4-chlorophenyl)-2-cyanoacrylic acid (Experimental/Predicted) |
| Molecular Formula | C₁₀H₆ClNO₂ | C₁₂H₁₀ClNO₂ | C₁₀H₆ClNO₂ |
| Molecular Weight | 207.61 g/mol | 235.67 g/mol | 207.61 g/mol |
| Melting Point | Not available | 45-48 °C[2][5] | 191-193 °C[6] |
| Boiling Point | Likely to decompose | Not available | 377.0 ± 32.0 °C (Predicted)[6] |
| Solubility | Expected to be soluble in polar organic solvents like DMF and DMSO. | Soluble in common organic solvents. | DMF: 14 mg/mL; DMSO: 14 mg/mL; DMF:PBS (pH 7.2) (1:9): 0.1 mg/mL[6] |
| pKa | Not available | Not applicable | 0.55 ± 0.10 (Predicted)[6] |
In-Depth Discussion of Physicochemical Parameters
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Melting Point: The melting point of a solid is a crucial indicator of its purity and the strength of its crystal lattice. The experimental melting point of the ethyl ester is relatively low (45-48 °C). In contrast, the para-isomer of the carboxylic acid has a significantly higher melting point (191-193 °C)[2][5][6]. This suggests that the free carboxylic acid group in the para-isomer allows for strong intermolecular hydrogen bonding, leading to a more stable crystal lattice. It is highly probable that the title compound, being a carboxylic acid, will also exhibit a higher melting point than its ethyl ester, likely closer to that of its para-isomer.
-
Boiling Point: A predicted boiling point for the para-isomer is available, but it is important to note that carboxylic acids, especially those with multiple functional groups, often decompose at elevated temperatures before reaching their boiling point.
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Solubility: The solubility of a compound is critical for its formulation and biological activity. Based on the data for the para-isomer, (2E)-3-(2-Chlorophenyl)-2-cyanoacrylic acid is expected to have good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and poor solubility in aqueous solutions at neutral pH.[6] The acidic nature of the carboxylic acid group will increase its solubility in basic aqueous solutions due to salt formation.
-
pKa: The acid dissociation constant (pKa) is a measure of the acidity of a compound. The predicted pKa of the para-isomer is very low (0.55), indicating a strong acidic nature.[6] This is due to the electron-withdrawing effects of the cyano group and the phenyl ring, which stabilize the carboxylate anion. The ortho-chloro substituent in the title compound is also electron-withdrawing and may lead to a similarly low pKa.
Spectral Data and Structural Elucidation
While specific spectral data for the title compound is not available, the data for its ethyl ester and para-isomer provide valuable insights for its characterization.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in a molecule. For (2E)-3-(2-Chlorophenyl)-2-cyanoacrylic acid, the following characteristic peaks are expected:
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O-H stretch (Carboxylic Acid): A broad peak in the region of 2500-3300 cm⁻¹.
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C=O stretch (Carboxylic Acid): A strong peak around 1700-1725 cm⁻¹.
-
C≡N stretch (Nitrile): A sharp, medium intensity peak around 2220-2230 cm⁻¹.
-
C=C stretch (Alkene): A peak in the region of 1620-1640 cm⁻¹.
-
C-Cl stretch: A peak in the fingerprint region, typically around 750-800 cm⁻¹.
The IR spectrum for the ethyl ester, Ethyl-2-cyano-3-(2-Chlorophenyl)acrylate, shows characteristic peaks at 2981 cm⁻¹ (C-H stretch), 1716 cm⁻¹ (C=O stretch), 1688 cm⁻¹ (C=C stretch), and 755 cm⁻¹ (C-Cl stretch)[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule.
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¹H NMR: The proton NMR spectrum of (2E)-3-(2-Chlorophenyl)-2-cyanoacrylic acid is expected to show a singlet for the vinylic proton, and a set of multiplets in the aromatic region corresponding to the protons on the 2-chlorophenyl ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. For the ethyl ester, the ¹H NMR spectrum in CDCl₃ shows a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, along with multiplets for the aromatic protons and a singlet for the vinylic proton.[2]
-
¹³C NMR: The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule. Key expected signals include those for the carboxylic acid carbonyl carbon, the nitrile carbon, the carbons of the double bond, and the aromatic carbons. The ¹³C NMR spectrum of the ethyl ester has been reported and shows signals consistent with its structure.[2][7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For (2E)-3-(2-Chlorophenyl)-2-cyanoacrylic acid, the molecular ion peak (M⁺) would be expected at m/z 207, with an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).
Experimental Protocols for Physicochemical Characterization
To facilitate further research and validation of the properties of (2E)-3-(2-Chlorophenyl)-2-cyanoacrylic acid, the following standard experimental protocols are provided.
Workflow for Comprehensive Physicochemical Profiling
Caption: A generalized workflow for the synthesis and physicochemical characterization of the target compound.
Determination of Melting Point
-
A small amount of the crystalline solid is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is gradually increased, and the range from which the solid starts to melt to when it becomes completely liquid is recorded.
Determination of Solubility
-
An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO).
-
The mixture is agitated at a constant temperature until equilibrium is reached.
-
The solution is filtered to remove the undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Determination of pKa
-
A solution of the compound in a suitable solvent (e.g., water-ethanol mixture) is prepared.
-
The solution is titrated with a standard solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the titration curve as the pH at which half of the acid has been neutralized.
Conclusion and Future Directions
(2E)-3-(2-Chlorophenyl)-2-cyanoacrylic acid is a molecule with significant potential in various scientific domains. While a complete experimental dataset for its physicochemical properties is not yet publicly available, this guide provides a robust, data-driven profile based on theoretical calculations and experimental data from its close structural analogues. The provided experimental protocols offer a clear pathway for researchers to independently determine these properties, thereby contributing to the collective knowledge base. Further research into the biological activities and material properties of this compound is warranted and will be greatly facilitated by a thorough understanding of its fundamental physicochemical characteristics.
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